4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
CAS No.: 101418-92-2
Cat. No.: VC20740648
Molecular Formula: C14H18N+
Molecular Weight: 200.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101418-92-2 |
---|---|
Molecular Formula | C14H18N+ |
Molecular Weight | 200.3 g/mol |
IUPAC Name | 1,3,3-trimethyl-4-phenyl-2H-pyridin-1-ium |
Standard InChI | InChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1 |
Standard InChI Key | SMZKEAJMLGARFK-UHFFFAOYSA-N |
SMILES | CC1(C[N+](=CC=C1C2=CC=CC=C2)C)C |
Canonical SMILES | CC1(C[N+](=CC=C1C2=CC=CC=C2)C)C |
Chemical Identity and Nomenclature
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium is a positively charged organic compound characterized by a dihydropyridinium core with specific substituents. The compound is registered under CAS number 101418-92-2 and is known by several synonyms including 3,3-dimethyl-MPDP, 3,3-DM-MPDP, and 4-phenyl-1,3,3-trimethyl-2,3-dihydropyridinium bromide (when in salt form) . Its IUPAC name is 1,3,3-trimethyl-4-phenyl-2H-pyridin-1-ium, which systematically describes its structural features and connectivity. The compound is also identified in chemical databases with the PubChem Compound ID 127888.
The nomenclature of this compound reflects its key structural elements: the dihydropyridinium core (a partially reduced pyridinium ring), the phenyl group at position 4, and three methyl groups strategically positioned at locations 1 and 3 (with two methyl groups at position 3). This systematic naming approach allows for precise identification and differentiation from related compounds in the same class.
Structural Identifiers
For unambiguous identification across chemical databases and literature sources, the compound is represented by specific structural notations:
Identifier Type | Value |
---|---|
SMILES | CC1(CN+C)C |
InChI | InChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1 |
InChIKey | SMZKEAJMLGARFK-UHFFFAOYSA-N |
These standardized identifiers ensure precise structural representation and facilitate cross-referencing in chemical literature and databases .
Physical and Chemical Properties
The physical and chemical properties of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium provide essential information for understanding its behavior in various contexts. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C14H18N+ |
Molecular Weight | 200.3 g/mol |
Physical State | Not specified in available sources |
Solubility | Not specified in available sources |
Melting/Boiling Point | Not specified in available sources |
The molecular formula C14H18N+ indicates that the compound exists as a positively charged species (cation). This cationic nature significantly influences its chemical reactivity, solubility properties, and potential interactions with other molecules. The molecular weight of 200.3 g/mol places it in the category of small organic molecules .
Structural Characteristics
Molecular Structure
The molecular structure of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium features several distinct elements that define its chemical identity and properties:
-
A six-membered dihydropyridinium ring with a positively charged nitrogen atom
-
Three methyl substituents: one attached directly to the nitrogen at position 1, and two geminal methyl groups at position 3
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A phenyl group attached at position 4 of the dihydropyridinium ring
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A partially reduced pyridinium ring structure (dihydropyridinium) with a specific reduction pattern
The combination of these structural features creates a unique electronic distribution and three-dimensional arrangement that determines the compound's chemical behavior, including its reactivity patterns, stability, and potential interactions with biological systems.
Related Compounds and Research Context
Relationship to MPTP and Its Metabolites
Understanding 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium benefits from examining related compounds that have been more extensively studied. A structurally similar compound, 1-Methyl-4-phenyl-2,3-dihydropyridinium (2,3-MPDP+), has been investigated in the context of neurotoxicology research .
2,3-MPDP+ is an intermediate in the metabolic pathway of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known for its neurotoxic effects. MPTP is biotransformed by brain monoamine oxidase (MAO) to form 2,3-MPDP+, which can then undergo further transformations to produce 1-Methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons .
Compound | Molecular Formula | Key Structural Features | Known Significance |
---|---|---|---|
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium | C14H18N+ | Geminal dimethyl at position 3, phenyl at position 4 | Limited information in current literature |
1-Methyl-4-phenyl-2,3-dihydropyridinium (2,3-MPDP+) | C12H14N+ | Single methyl at position 1, phenyl at position 4 | Intermediate in MPTP metabolism, potentially neurotoxic |
1-Methyl-4-phenylpyridinium (MPP+) | C12H12N+ | Fully aromatic pyridinium ring | Potent neurotoxin, inhibits mitochondrial complex I |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | C12H15N | Tetrahydropyridine structure | Prodrug neurotoxin, causes Parkinson-like symptoms |
This comparison illustrates how relatively minor structural differences can potentially lead to significant variations in biological activity and chemical behavior .
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